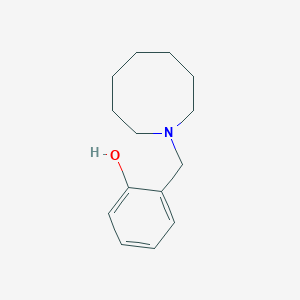![molecular formula C18H30N2O B5213319 1-[4-(hexyloxy)benzyl]-4-methylpiperazine](/img/structure/B5213319.png)
1-[4-(hexyloxy)benzyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(hexyloxy)benzyl]-4-methylpiperazine, also known as GSK-3β inhibitor VIII, is a chemical compound used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various signaling pathways. GSK-3β is involved in the regulation of many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of GSK-3β has been shown to have therapeutic potential in various diseases, such as cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine involves the binding of the compound to the ATP-binding site of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ. This binding prevents the phosphorylation of downstream targets by 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ, leading to the activation of various signaling pathways.
Biochemical and Physiological Effects
Inhibition of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ by 1-[4-(hexyloxy)benzyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects. For example, it has been shown to promote cell survival, inhibit cell proliferation, and induce cell differentiation in various cell types. It has also been shown to modulate glucose metabolism and insulin signaling in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[4-(hexyloxy)benzyl]-4-methylpiperazine in lab experiments is its potency and selectivity for 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ. This allows for precise modulation of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ activity without affecting other signaling pathways. However, one limitation of using this compound is its low aqueous solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are many future directions for research involving 1-[4-(hexyloxy)benzyl]-4-methylpiperazine. One potential area of study is the development of more potent and selective 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ inhibitors for therapeutic use. Another area of study is the elucidation of the downstream targets and signaling pathways affected by 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ inhibition, which could lead to the identification of new drug targets for various diseases. Additionally, the use of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine in animal models of disease could provide valuable insights into the potential therapeutic applications of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ inhibition.
Métodos De Síntesis
The synthesis of 1-[4-(hexyloxy)benzyl]-4-methylpiperazine involves the reaction of 4-(hexyloxy)benzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[4-(hexyloxy)benzyl]-4-methylpiperazine has been extensively used in scientific research as a tool to study the role of 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ in various cellular processes. It has been shown to inhibit 1-[4-(hexyloxy)benzyl]-4-methylpiperazineβ activity in a dose-dependent manner, leading to downstream effects such as the activation of the Wnt/β-catenin signaling pathway and the modulation of various transcription factors.
Propiedades
IUPAC Name |
1-[(4-hexoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O/c1-3-4-5-6-15-21-18-9-7-17(8-10-18)16-20-13-11-19(2)12-14-20/h7-10H,3-6,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCOBGJXXFYVRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Hexoxyphenyl)methyl]-4-methylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

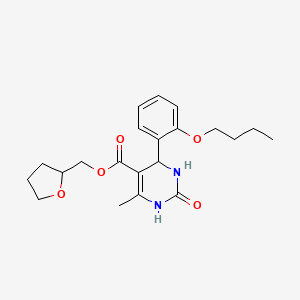

![1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5213260.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5213279.png)
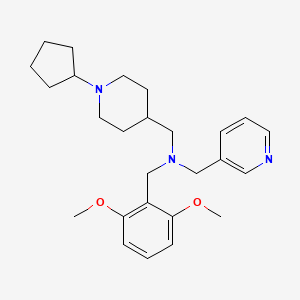
![4-(2,4-difluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B5213285.png)
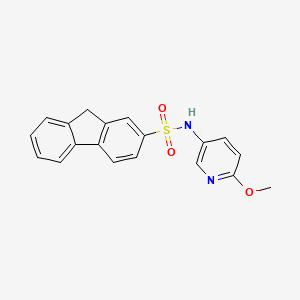
![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)
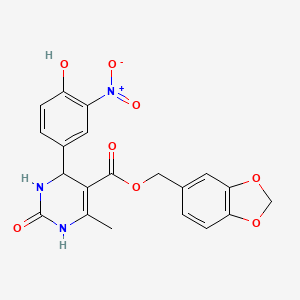
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
